Cas no 1005678-64-7 (2-(ethanesulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine)

2-(Ethanesulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine is a structurally distinct pyrimidine derivative featuring a trifluoromethyl group and an ethanesulfonyl moiety, which enhance its electronic and steric properties. The incorporation of a 1-methyl-1H-pyrazol-4-yl substituent contributes to its potential as an intermediate in pharmaceutical and agrochemical applications. The trifluoromethyl group improves metabolic stability and lipophilicity, while the ethanesulfonyl group may influence reactivity and binding affinity. This compound is of interest in medicinal chemistry for its potential role in modulating biological targets, particularly in the development of kinase inhibitors or antimicrobial agents. Its well-defined structure allows for precise functionalization, making it a valuable scaffold for further synthetic exploration.
2-(ethanesulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine structure
1005678-64-7 structure
Product Name:2-(ethanesulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
CAS No:1005678-64-7
MF:C11H11F3N4O2S
MW:320.290850877762
MDL:MFCD04970373
CID:3059530
PubChem ID:17024866
Update Time:2025-10-29

2-(ethanesulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • <br>2-(Ethylsulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin e
    • 2-(ethanesulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
    • AKOS000311082
    • STK313333
    • 2-(ETHANESULFONYL)-4-(1-METHYLPYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)PYRIMIDINE
    • 2-(ethylsulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
    • 1005678-64-7
    • 2-ethylsulfonyl-4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
    • EN300-229837
    • CS-0299640
    • BBL039331
    • MDL: MFCD04970373
    • Inchi: 1S/C11H11F3N4O2S/c1-3-21(19,20)10-16-8(7-5-15-18(2)6-7)4-9(17-10)11(12,13)14/h4-6H,3H2,1-2H3
    • InChI Key: ILUWOEONXWIKCP-UHFFFAOYSA-N
    • SMILES: S(C1N=C(C(F)(F)F)C=C(C2C=NN(C)C=2)N=1)(CC)(=O)=O

Computed Properties

  • Exact Mass: 320.05548127Da
  • Monoisotopic Mass: 320.05548127Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 465
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 86.1Ų

2-(ethanesulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine Security Information

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2-(ethanesulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine Suppliers

Amadis Chemical Company Limited
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(CAS:1005678-64-7)2-(ethanesulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
Order Number:A1096305
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:17
Price ($):342.0
Email:sales@amadischem.com

2-(ethanesulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine Related Literature

Additional information on 2-(ethanesulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine

2-(Ethanesulfonyl)-4-(1-Methyl-1H-Pyrazol-4-Yl)-6-(Trifluoromethyl)Pyrimidine: A Comprehensive Overview

2-(Ethanesulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine, also known by its CAS number 1005678-64-7, is a highly specialized organic compound with significant applications in the fields of pharmacology and agrochemicals. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities. The structure of this compound is characterized by a pyrimidine ring system substituted with an ethanesulfonyl group at position 2, a 1-methyl-1H-pyrazol-4-yl group at position 4, and a trifluoromethyl group at position 6. These substituents contribute to its unique chemical properties and biological functions.

The synthesis of 2-(ethanesulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine involves a series of intricate organic reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in synthetic chemistry have enabled the efficient production of this compound with high purity, making it more accessible for research and commercial applications. The use of microwave-assisted synthesis and continuous flow reactors has further streamlined the production process, reducing costs and minimizing environmental impact.

In terms of biological activity, this compound has demonstrated potent inhibitory effects on various enzyme targets, particularly kinases and proteases. For instance, studies have shown that it exhibits strong inhibitory activity against Janus kinase (JAK), which is implicated in inflammatory diseases such as rheumatoid arthritis and psoriasis. Additionally, this compound has been found to inhibit the activity of the proteasome, a key player in protein degradation pathways. These findings highlight its potential as a therapeutic agent in the treatment of autoimmune disorders and cancer.

Beyond its pharmacological applications, 2-(ethanesulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine has also shown promise in agrochemicals. Research indicates that it possesses excellent pesticidal properties, particularly against insect pests and fungal pathogens. Its ability to disrupt key metabolic pathways in pests makes it a valuable candidate for developing eco-friendly pesticides that minimize harm to non-target species.

The structural features of this compound play a crucial role in its biological activity. The ethanesulfonyl group at position 2 acts as an electron-withdrawing substituent, enhancing the electrophilicity of the pyrimidine ring and facilitating interactions with target enzymes. The 1-methyl-1H-pyrazol-4-yl group at position 4 introduces steric hindrance and modulates the electronic environment around the pyrimidine ring, further influencing its binding affinity to target molecules. Meanwhile, the trifluoromethyl group at position 6 contributes to both lipophilicity and stability, ensuring optimal bioavailability.

Recent studies have also explored the potential of 2-(ethanesulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine as a lead compound for drug discovery. By modifying its substituents or incorporating additional functional groups, researchers aim to enhance its potency, selectivity, and pharmacokinetic properties. For example, replacing the trifluoromethyl group with other halogenated substituents has been shown to improve its solubility without compromising its inhibitory activity.

In conclusion, 2-(ethanesulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine, CAS number 1005678-64-, represents a versatile compound with wide-ranging applications in medicine and agriculture. Its unique chemical structure and robust biological activity make it an invaluable tool for researchers seeking innovative solutions to pressing health and environmental challenges. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and improving human well-being.

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Amadis Chemical Company Limited
(CAS:1005678-64-7)2-(ethanesulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
A1096305
Purity:99%
Quantity:1g
Price ($):342.0
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